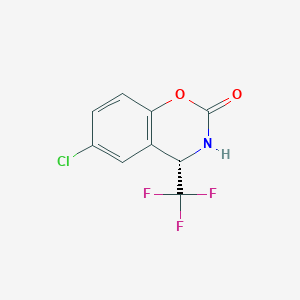![molecular formula C17H19NO4 B14252152 Ethyl 3-{2-[(6-methylpyridin-3-yl)oxy]ethoxy}benzoate CAS No. 445026-18-6](/img/structure/B14252152.png)
Ethyl 3-{2-[(6-methylpyridin-3-yl)oxy]ethoxy}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-{2-[(6-methylpyridin-3-yl)oxy]ethoxy}benzoate is a chemical compound that belongs to the class of organic esters It is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further substituted with a 6-methylpyridin-3-yloxy group through an ethoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{2-[(6-methylpyridin-3-yl)oxy]ethoxy}benzoate typically involves a multi-step process. One common method starts with the preparation of 6-methylpyridin-3-ol, which is then reacted with ethylene oxide to form 2-(6-methylpyridin-3-yloxy)ethanol. This intermediate is subsequently esterified with 3-hydroxybenzoic acid in the presence of an acid catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{2-[(6-methylpyridin-3-yl)oxy]ethoxy}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or pyridine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or pyridines.
Scientific Research Applications
Ethyl 3-{2-[(6-methylpyridin-3-yl)oxy]ethoxy}benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-{2-[(6-methylpyridin-3-yl)oxy]ethoxy}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-{2-[(6-methylpyridin-2-yl)oxy]ethoxy}benzoate
- Ethyl 3-{2-[(6-methylpyridin-4-yl)oxy]ethoxy}benzoate
- Ethyl 3-{2-[(6-methylpyridin-5-yl)oxy]ethoxy}benzoate
Uniqueness
Ethyl 3-{2-[(6-methylpyridin-3-yl)oxy]ethoxy}benzoate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 6-methylpyridin-3-yloxy group provides distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry .
Properties
CAS No. |
445026-18-6 |
|---|---|
Molecular Formula |
C17H19NO4 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
ethyl 3-[2-(6-methylpyridin-3-yl)oxyethoxy]benzoate |
InChI |
InChI=1S/C17H19NO4/c1-3-20-17(19)14-5-4-6-15(11-14)21-9-10-22-16-8-7-13(2)18-12-16/h4-8,11-12H,3,9-10H2,1-2H3 |
InChI Key |
VXURUSPOCMQFQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)OCCOC2=CN=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


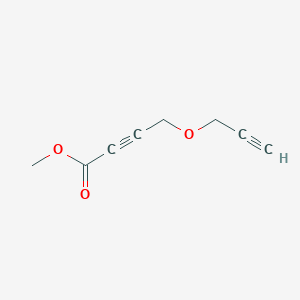
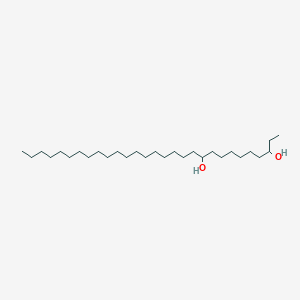
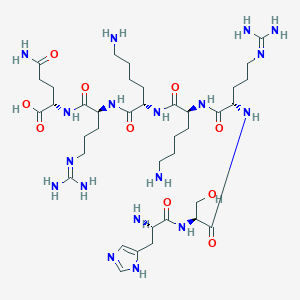
![5-Nitro-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]pyridine](/img/structure/B14252080.png)
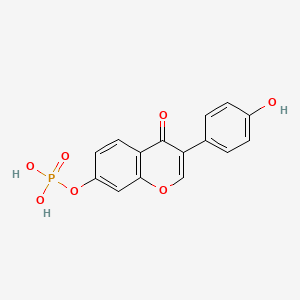
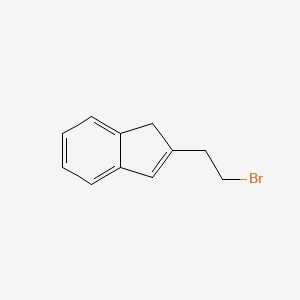
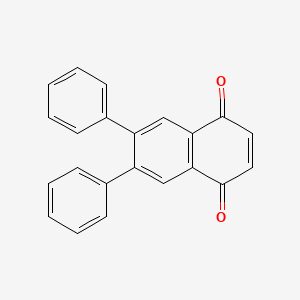
![Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester, monoacetate (salt) (9CI)](/img/structure/B14252096.png)
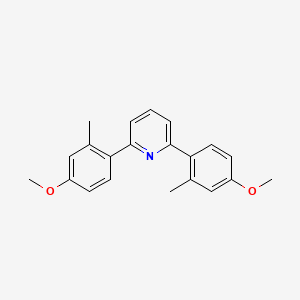

![2H-1-Benzopyran-2-one, 6-chloro-3-imidazo[2,1-b]thiazol-6-yl-](/img/structure/B14252128.png)
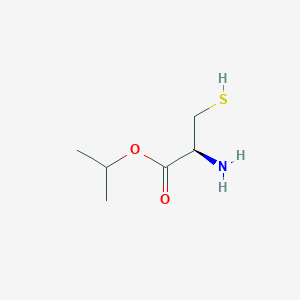
![5,6,6-Trimethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B14252146.png)
